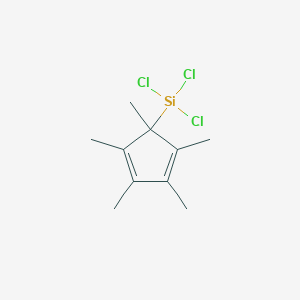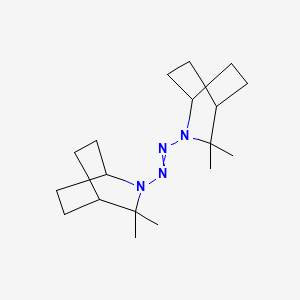
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene is a chemical compound with the molecular formula C₁₈H₃₂N₄ and a molecular weight of 304.4735 g/mol . This compound is characterized by its unique bicyclic structure, which includes two azabicyclo[2.2.2]octane units connected by a diazene (N=N) linkage. It is known for its stability and has been studied for various applications in chemistry and related fields.
Méthodes De Préparation
The synthesis of Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene typically involves the reaction of 3,3-dimethyl-2-azabicyclo[2.2.2]octane with a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the diazene linkage and formation of amines.
Applications De Recherche Scientifique
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene has been explored for various scientific research applications:
Chemistry: It is used as a model compound in studies of electron transfer and radical reactions due to its stable diazene linkage.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene exerts its effects involves its ability to participate in electron transfer reactions. The diazene linkage can undergo homolytic cleavage to form radical species, which can then interact with various molecular targets. This property makes it useful in studies of radical chemistry and electron transfer processes .
Comparaison Avec Des Composés Similaires
Bis(3,3-dimethyl-2-azabicyclo(2.2.2)oct-2-yl)diazene can be compared with other similar compounds such as:
Azobenzene: Unlike this compound, azobenzene has a simpler structure with two phenyl rings connected by a diazene linkage. It is widely used in photoresponsive materials.
Bis(2,2-dimethyl-3-azabicyclo[2.2.2]octan-3-yl)diazene: This compound has a similar bicyclic structure but differs in the position of the diazene linkage, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
82666-10-2 |
|---|---|
Formule moléculaire |
C18H32N4 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
bis(3,3-dimethyl-2-azabicyclo[2.2.2]octan-2-yl)diazene |
InChI |
InChI=1S/C18H32N4/c1-17(2)13-5-9-15(10-6-13)21(17)19-20-22-16-11-7-14(8-12-16)18(22,3)4/h13-16H,5-12H2,1-4H3 |
Clé InChI |
NYDWYOCTHAOZTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(N1N=NN3C4CCC(C3(C)C)CC4)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


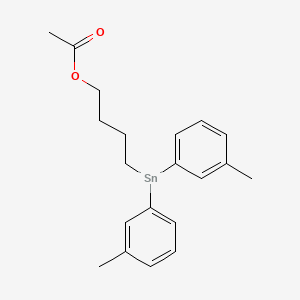
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
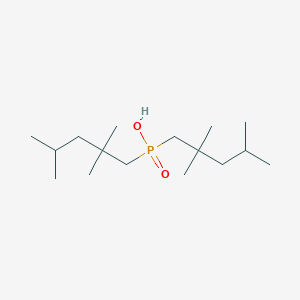
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
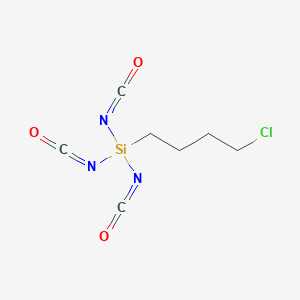

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
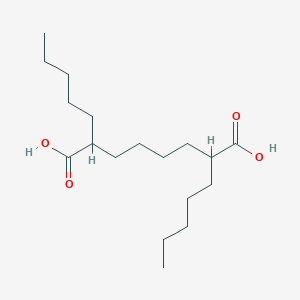

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
